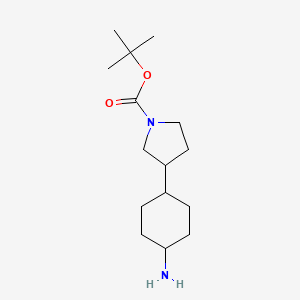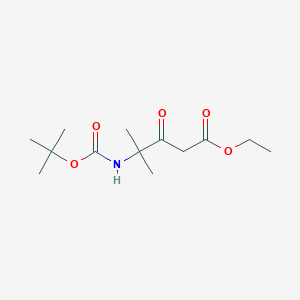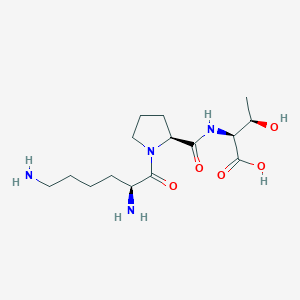
Lysyl-prolyl-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-D-Pro-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Fmoc Protection: The amino acids are protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group to prevent unwanted side reactions.
Coupling: The protected amino acids are coupled using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: The Fmoc group is removed using a base like piperidine, allowing the next amino acid to be added.
Industrial Production Methods
Industrial production of H-Lys-D-Pro-Thr-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
H-Lys-D-Pro-Thr-OH can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: The lysine residue can be reduced to form a primary amine.
Substitution: The proline residue can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated threonine derivatives.
Reduction: Primary amine derivatives of lysine.
Substitution: Alkylated or acylated proline derivatives.
Scientific Research Applications
H-Lys-D-Pro-Thr-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in modulating immune responses, particularly as an interleukin-1 receptor antagonist.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases such as allergic rhinitis and acne.
Industry: Utilized in the development of peptide-based drugs and as a research tool in drug discovery .
Mechanism of Action
H-Lys-D-Pro-Thr-OH exerts its effects primarily by acting as an antagonist to the interleukin-1 receptor type I (IL-1RI). It binds to IL-1RI, preventing the interaction of interleukin-1 with its receptor. This inhibition reduces the downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as IL-2 and IL-4. The compound forms hydrogen bonds with both the C- and N-terminals of IL-1RI, stabilizing the receptor in a closed conformation and minimizing system energy .
Comparison with Similar Compounds
Similar Compounds
Proctolin (H-Arg-Tyr-Leu-Pro-Thr-OH): A neuropeptide with similar structural elements but different biological activity.
Lanreotide (H-D-2Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2): A somatostatin analog with therapeutic applications in treating acromegaly and neuroendocrine tumors .
Uniqueness
H-Lys-D-Pro-Thr-OH is unique due to its specific action as an IL-1RI antagonist, which is not commonly observed in other similar peptides. Its ability to modulate immune responses and reduce inflammation makes it a valuable compound in both research and therapeutic contexts .
Properties
Molecular Formula |
C15H28N4O5 |
|---|---|
Molecular Weight |
344.41 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11+,12+/m1/s1 |
InChI Key |
LOGFVTREOLYCPF-RHYQMDGZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


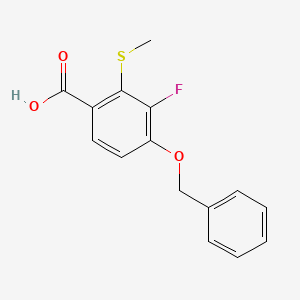
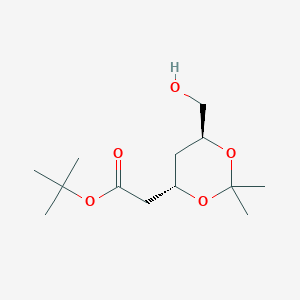

![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)
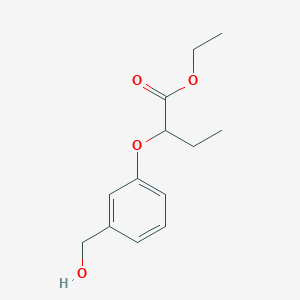
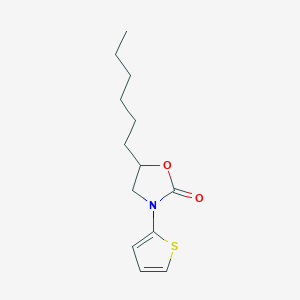
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)

